Ethyl 2-hydroxybut-3-ynoate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-hydroxybut-3-ynoate can be synthesized through the addition of ethynylmagnesium bromide to an aldehyde . The reaction typically involves the use of ethynylmagnesium bromide, which is prepared by reacting acetylene with magnesium bromide in an ether solvent. The aldehyde is then added to this mixture, resulting in the formation of this compound. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at low temperatures to control the reactivity of the intermediates .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product. The compound is often stored under refrigeration to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-hydroxybut-3-ynoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 2-oxobut-3-ynoate.
Reduction: The triple bond can be reduced to form ethyl 2-hydroxybutanoate.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products:
Oxidation: Ethyl 2-oxobut-3-ynoate.
Reduction: Ethyl 2-hydroxybutanoate.
Substitution: Ethyl 2-chlorobut-3-ynoate or ethyl 2-aminobut-3-ynoate.
Scientific Research Applications
Ethyl 2-hydroxybut-3-ynoate has a wide range of applications in scientific research:
Biology: The compound is utilized in the study of enzyme mechanisms and as a substrate in biochemical assays.
Mechanism of Action
The mechanism of action of ethyl 2-hydroxybut-3-ynoate involves its reactivity towards nucleophiles and electrophiles. The hydroxyl group can participate in hydrogen bonding and nucleophilic substitution reactions, while the triple bond can undergo addition reactions. These properties make it a versatile intermediate in various chemical transformations .
Comparison with Similar Compounds
Ethyl 2-hydroxybutanoate: Similar in structure but lacks the triple bond, making it less reactive in certain chemical transformations.
Ethyl 2-oxobut-3-ynoate: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity patterns.
Ethyl 2-chlorobut-3-ynoate: A halogenated derivative with distinct reactivity due to the presence of the chlorine atom.
Uniqueness: Ethyl 2-hydroxybut-3-ynoate is unique due to the presence of both a hydroxyl group and a triple bond, which confer distinct reactivity and versatility in synthetic applications. This combination allows for a wide range of chemical transformations, making it a valuable compound in organic synthesis .
Biological Activity
Ethyl 2-hydroxybut-3-ynoate is a compound of significant interest in various fields, including organic chemistry, medicinal chemistry, and agrochemicals. Its unique structural features—specifically the presence of a hydroxyl group and a reactive alkyne—contribute to its diverse biological activities. This article explores the biological activity of this compound through a detailed examination of its mechanisms of action, applications in scientific research, and potential therapeutic uses.
Chemical Structure and Properties
This compound possesses the following chemical structure:
- Molecular Formula : CHO
- CAS Number : 18418-08-1
- Functional Groups : Hydroxyl (-OH), Alkyne (C≡C), Ester (C=O-O-CH-CH)
The combination of these functional groups allows for significant reactivity, making it a versatile compound in organic synthesis.
The biological activity of this compound can be attributed to its ability to participate in various chemical reactions:
- Nucleophilic Reactions : The hydroxyl group can act as a nucleophile, participating in substitution reactions.
- Alkyne Reactivity : The triple bond allows for addition reactions, particularly in click chemistry applications where it can react with azides to form triazoles.
- Hydrogen Bonding : The hydroxyl group facilitates hydrogen bonding, which can enhance solubility and interaction with biological targets.
Applications in Scientific Research
This compound has been utilized in several key areas of research:
- Medicinal Chemistry : It serves as a precursor for synthesizing various heterocyclic compounds, such as 1,2,3-triazoles, which are significant in drug development.
Compound Type | Example | Significance |
---|---|---|
Heterocycles | 1,2,3-Triazoles | Important in medicinal chemistry |
Agrochemicals | Various derivatives | Potential use in agriculture |
- Biochemical Assays : The compound is used as a substrate in enzyme studies, helping to elucidate enzyme mechanisms and kinetics .
Case Studies and Research Findings
Several studies have highlighted the biological activity and potential applications of this compound:
- Synthesis of Heterocycles : Research demonstrated that this compound could be effectively used to synthesize triazoles through click chemistry methods. This reaction was catalyzed by copper and yielded high purity products suitable for further biological testing.
- Enzyme Mechanism Studies : A study utilized this compound as a substrate to investigate the catalytic mechanisms of specific enzymes, revealing insights into their functionality and potential inhibition pathways .
- Agrochemical Applications : Preliminary findings suggest that this compound may exhibit herbicidal properties, making it a candidate for developing new agrochemicals aimed at improving crop yields while minimizing environmental impact.
Comparison with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
Compound Name | Structure Characteristics | Reactivity |
---|---|---|
Ethyl 2-hydroxybutanoate | Lacks alkyne functionality | Less reactive |
Ethyl 2-chlorobut-3-ynoate | Contains chlorine | Different reactivity due to halogen |
Ethyl 2-oxobut-3-yanoate | Contains carbonyl instead of hydroxyl | Different reactivity patterns |
Properties
IUPAC Name |
ethyl 2-hydroxybut-3-ynoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-3-5(7)6(8)9-4-2/h1,5,7H,4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWLVFKOPXSIAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657495 | |
Record name | Ethyl 2-hydroxybut-3-ynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80657495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18418-08-1 | |
Record name | Ethyl 2-hydroxybut-3-ynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80657495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-Hydroxy-3-butynoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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